molecular formula C15H13N5O B5852252 2-(1H-benzimidazol-1-yl)-N'-(4-pyridinylmethylene)acetohydrazide

2-(1H-benzimidazol-1-yl)-N'-(4-pyridinylmethylene)acetohydrazide

Cat. No. B5852252
M. Wt: 279.30 g/mol
InChI Key: NEXJNYOXJMGIKM-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-benzimidazol-1-yl)-N'-(4-pyridinylmethylene)acetohydrazide, also known as BPAH, is a chemical compound that has gained significant attention in scientific research. It is a hydrazide derivative that has been synthesized and studied for its potential applications in various fields, including medicinal chemistry and biochemistry.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-1-yl)-N'-(4-pyridinylmethylene)acetohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways involved in cancer cell growth and proliferation. 2-(1H-benzimidazol-1-yl)-N'-(4-pyridinylmethylene)acetohydrazide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their eventual death.
Biochemical and Physiological Effects:
2-(1H-benzimidazol-1-yl)-N'-(4-pyridinylmethylene)acetohydrazide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including topoisomerase II and carbonic anhydrase. 2-(1H-benzimidazol-1-yl)-N'-(4-pyridinylmethylene)acetohydrazide has also been shown to induce changes in gene expression and protein synthesis in cancer cells.

Advantages and Limitations for Lab Experiments

2-(1H-benzimidazol-1-yl)-N'-(4-pyridinylmethylene)acetohydrazide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent anticancer activity against various cancer cell lines. However, 2-(1H-benzimidazol-1-yl)-N'-(4-pyridinylmethylene)acetohydrazide also has some limitations. It is not very water-soluble, which can make it difficult to use in certain experiments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 2-(1H-benzimidazol-1-yl)-N'-(4-pyridinylmethylene)acetohydrazide. One area of interest is its potential use as a therapeutic agent for various types of cancer. Further research is needed to determine its efficacy and safety in animal and human studies. Another area of interest is its potential use in the treatment of neurodegenerative diseases. 2-(1H-benzimidazol-1-yl)-N'-(4-pyridinylmethylene)acetohydrazide has been shown to exhibit neuroprotective effects in animal models, and further research is needed to determine its potential as a therapeutic agent for these diseases. Finally, more research is needed to fully understand the mechanism of action of 2-(1H-benzimidazol-1-yl)-N'-(4-pyridinylmethylene)acetohydrazide and its potential side effects.

Synthesis Methods

The synthesis of 2-(1H-benzimidazol-1-yl)-N'-(4-pyridinylmethylene)acetohydrazide involves the reaction of 4-pyridinecarboxaldehyde with 2-(1H-benzimidazol-1-yl)acetic acid hydrazide in the presence of acetic acid and ethanol. The resulting product is a yellow solid that can be purified by recrystallization.

Scientific Research Applications

2-(1H-benzimidazol-1-yl)-N'-(4-pyridinylmethylene)acetohydrazide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 2-(1H-benzimidazol-1-yl)-N'-(4-pyridinylmethylene)acetohydrazide has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-(benzimidazol-1-yl)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O/c21-15(19-18-9-12-5-7-16-8-6-12)10-20-11-17-13-3-1-2-4-14(13)20/h1-9,11H,10H2,(H,19,21)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXJNYOXJMGIKM-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC(=O)NN=CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=CN2CC(=O)N/N=C/C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzimidazol-1-yl)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide

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